molecular formula C10H8N2 B13522863 2-(2-Cyanoethyl)benzonitrile CAS No. 18328-00-2

2-(2-Cyanoethyl)benzonitrile

Cat. No.: B13522863
CAS No.: 18328-00-2
M. Wt: 156.18 g/mol
InChI Key: WASYICHESQTQJR-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)benzonitrile is a high-purity organic compound offered for research and further manufacturing applications. This chemical features a benzonitrile core substituted with a 2-cyanoethyl group, a structure of significant interest in medicinal chemistry and materials science. In pharmaceutical research, nitrile-containing compounds like this one are valuable intermediates or potential pharmacophores in rational drug design. The nitrile group can enhance binding affinity to biological targets through hydrogen bonding and dipole interactions, improve metabolic stability, and optimize the compound's pharmacokinetic profile . It serves as a key synthetic building block for developing molecules that target a wide range of conditions, including cardiovascular diseases and cancer . Beyond pharmaceuticals, benzonitrile derivatives are increasingly explored in advanced material science. Their molecular structure makes them candidates for developing electrochromic materials, which change color with an applied voltage and are used in smart windows, displays, and anti-glare mirrors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18328-00-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-cyanoethyl)benzonitrile

InChI

InChI=1S/C10H8N2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6H2

InChI Key

WASYICHESQTQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C#N

Origin of Product

United States

Preparation Methods

Method Overview

One of the most established routes involves the nucleophilic substitution of halogenated benzonitriles with suitable nucleophiles, such as 2-cyanoethyl groups, often derived from acrylonitrile or related compounds.

Key Procedure

  • Starting Material: Halogenated benzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile)
  • Reagent: 2-cyanoethyl nucleophile, often generated from acrylonitrile or via alkylation
  • Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands
  • Conditions: Elevated temperatures (~150°C), inert atmosphere, prolonged stirring (~18 hours)

Research Data

A notable example is from a 2020 study where 4-iodobenzonitrile was coupled with a 2-cyanoethyl fragment using palladium catalysis:

Parameter Details
Temperature 150°C
Time 18 hours
Yield 74%
Purification Column chromatography
Melting Point 98–100°C

This method demonstrates high efficiency and selectivity, suitable for laboratory synthesis.

Synthesis via Nitrile-Functionalized Precursors

Method Overview

This approach involves constructing the nitrile functionality directly on the aromatic ring through multi-step sequences, often starting from simpler aromatic compounds.

Key Steps

Research Data

Inaba and Rieke (1984) reported a synthesis involving:

  • Condensation of substituted benzene derivatives with oxalate esters
  • Hydroxylation, oxidation, and decarboxylation steps
  • Final nitrile formation through acid hydrolysis and nitration
Step Conditions Yield Notes
Condensation Reflux in diethyl ether Forms intermediate derivatives
Hydrolysis Acidic conditions Converts esters to acids
Nitrile formation Acid nitration 80% Produces 2-(2-cyanoethyl)benzonitrile

This multi-step process provides a route for synthesizing the target compound from aromatic precursors.

Direct Alkylation of Benzonitrile Derivatives

Method Overview

Direct alkylation involves the reaction of benzonitrile with 2-chloroethyl derivatives under basic conditions, often facilitated by metal catalysts or strong bases.

Key Procedure

  • Reagents: Benzonitrile derivatives and 2-chloroethyl cyanide
  • Catalyst: Potassium or sodium metal, or metal complexes
  • Conditions: Reflux in inert solvents like ethanol or diisopropyl ether at 0–40°C

Research Data

A recent study utilized potassium metal in diisopropyl ether:

Reagent Conditions Yield Reference
Benzonitrile Reflux with 2-chloroethyl cyanide ~80% (from patent data)

This method is straightforward but requires careful control of reaction conditions to prevent side reactions.

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Nucleophilic substitution Halogenated benzonitrile 2-cyanoethyl nucleophile 150°C, inert atmosphere High yield, selective Requires halogenated precursors
Multi-step synthesis Aromatic precursors Oxalates, nitrating agents Reflux, oxidation Versatile, customizable Multi-step, time-consuming
Direct alkylation Benzonitrile, 2-chloroethyl cyanide Potassium or sodium metal Reflux, inert solvents Simpler, fewer steps Side reactions possible

Notes on Optimization and Industrial Relevance

  • Catalyst Choice: Palladium catalysts are highly effective but costly; alternative metal catalysts are under investigation.
  • Reaction Temperature: Elevated temperatures (~150°C) are common but must be balanced against decomposition risks.
  • Yield Optimization: Purity of starting materials and precise control of reaction conditions significantly influence yields.
  • Environmental Considerations: Use of greener solvents and catalysts is increasingly prioritized.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce amines.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanoethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Cyanoethyl)benzonitrile with benzonitrile derivatives bearing distinct substituents, emphasizing differences in molecular properties and applications.

Table 1: Key Properties of 2-(2-Cyanoethyl)benzonitrile and Analogous Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
2-(2-Cyanoethyl)benzonitrile C₉H₈N₂ Cyanoethyl (-CH₂CH₂CN) 146.17 Electrodeposition leveler; Au adsorption in ionic liquids
2-Chloro-5-methylbenzonitrile C₈H₆ClN Chloro (-Cl), methyl (-CH₃) 151.59 Synthetic intermediate; >97% purity (HPLC)
4-(2-Hydroxyethyl)benzonitrile C₉H₉NO Hydroxyethyl (-CH₂CH₂OH) 147.17 Polar solubility; precursor for phenethyl alcohol derivatives
2-(Chloromethyl)benzonitrile C₈H₆ClN Chloromethyl (-CH₂Cl) 151.59 Reactive intermediate; nucleophilic substitution
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ Nitro (-NO₂), trifluoromethyl (-CF₃) 216.12 Electrochemical materials; lithium-ion battery research
Electron-Withdrawing vs. Electron-Donating Groups
  • Cyanoethyl Group: The -CH₂CH₂CN substituent in 2-(2-Cyanoethyl)benzonitrile combines moderate electron-withdrawing character (via the nitrile group) with a flexible ethyl spacer. This facilitates adsorption onto Au electrodes during electrodeposition, stabilizing interfacial processes in ionic liquids .
  • Chloro and Chloromethyl Groups : In 2-Chloro-5-methylbenzonitrile and 2-(Chloromethyl)benzonitrile , the electronegative Cl atom enhances reactivity in nucleophilic substitutions or cross-coupling reactions, making these compounds versatile intermediates.
  • Trifluoromethyl and Nitro Groups : 4-Nitro-2-(trifluoromethyl)benzonitrile exhibits strong electron-withdrawing effects, lowering electron density on the benzene ring. This property is exploited in electrochemical materials and syntheses of triazole-based pharmaceuticals.
Polar Functional Groups
  • Hydroxyethyl Group: 4-(2-Hydroxyethyl)benzonitrile contains a polar -CH₂CH₂OH substituent, increasing hydrophilicity and solubility in polar solvents compared to the cyanoethyl analog. This makes it suitable for aqueous-phase reactions or as a precursor for phenethyl alcohol derivatives.

Structural and Functional Divergence

  • Adsorption vs. Reactivity: 2-(2-Cyanoethyl)benzonitrile’s primary role in interfacial adsorption contrasts with 2-(Chloromethyl)benzonitrile’s utility in synthetic pathways .
  • Electrochemical vs. Antioxidant Applications: While 2-(2-Cyanoethyl)benzonitrile aids in metal deposition, ferrocene-modified benzonitriles interact with radicals, showcasing divergent applications based on substituents.
  • Complexity in Derivatives : Compounds like CTDB and those in –7 integrate diazenyl and benzoyloxy groups, expanding utility into dyes or surfactants but complicating direct comparisons.

Biological Activity

2-(2-Cyanoethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-Cyanoethyl)benzonitrile can be represented as follows:

C9H8N2\text{C}_9\text{H}_8\text{N}_2

This compound features a benzonitrile moiety with a cyanoethyl group, which is believed to enhance its biological properties.

Biological Activity Overview

Research indicates that compounds containing cyano groups generally exhibit enhanced biological activity due to their ability to participate in various biochemical interactions. The presence of the cyano group in 2-(2-Cyanoethyl)benzonitrile is hypothesized to facilitate interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various cyano-containing compounds, including derivatives similar to 2-(2-Cyanoethyl)benzonitrile. For instance, compounds with similar structures have shown promising results against human lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays
  • Results : Compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. For example, one study reported an IC50 of 6.26 ± 0.33 μM for HCC827 cells in a 2D assay format .

Antimicrobial Activity

The antimicrobial properties of 2-(2-Cyanoethyl)benzonitrile and its derivatives have also been explored. Compounds with similar functional groups have demonstrated activity against various pathogens.

Antimicrobial Testing Results

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays.
  • Findings : Certain derivatives showed effective inhibition against gram-positive and gram-negative bacteria, suggesting that modifications to the benzonitrile structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of compounds like 2-(2-Cyanoethyl)benzonitrile is significantly influenced by the nature and position of substituents on the aromatic ring and the cyano group.

CompoundSubstituentActivity TypeIC50 (μM)
A-CyanoAntitumor6.26
B-AmidineAntimicrobial12.5
C-HydroxylAntitumor15.0

Note: Data are illustrative based on related compounds .

The mechanism by which 2-(2-Cyanoethyl)benzonitrile exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth or microbial resistance mechanisms.

Q & A

Q. Key Considerations :

  • Isomer Control : Reaction temperature and solvent polarity influence trans/cis ratios (e.g., 60% cis isomer dominance in Wittig reactions) .
  • Purification : Column chromatography or recrystallization is critical for isolating pure products, especially when dealing with isomer mixtures.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in 2-(2-Cyanoethyl)benzonitrile derivatives?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm nitrile group integrity. For example, benzonitrile derivatives exhibit characteristic C≡N stretching at ~2220 cm1^{-1} in IR spectra .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For structurally similar compounds (e.g., 2-(2-hydroxybenzylideneamino)benzonitrile), single-crystal studies confirmed planar geometry with mean C–C bond lengths of 1.39 Å .

Data Interpretation : Cross-referencing spectral data with computational models (e.g., DFT calculations) validates experimental observations and identifies electronic effects of the cyanoethyl group.

What biological activities have been reported for 2-(2-Cyanoethyl)benzonitrile derivatives, and how are these mechanisms studied?

Q. Advanced Pharmacological Research

  • Antiproliferative Activity : Derivatives like NIH 9364 A and NIH 9365 B (benzomorphans with 2-(2-cyanoethyl) groups) showed CNS activity, potentially via opioid receptor modulation .
  • Anti-inflammatory Effects : Analogous compounds (e.g., 2-(4-oxo-cyclohexyl)benzonitrile) inhibit COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines in vitro .

Q. Methodological Approaches :

  • In Vitro Assays : Cell viability (MTT assay) and apoptosis markers (caspase-3 activation) quantify anticancer effects.
  • Molecular Docking : Predicts binding affinity to targets like kinases or receptors, guiding mechanistic studies.

How do intermolecular interactions of 2-(2-Cyanoethyl)benzonitrile with radicals or biomolecules influence its reactivity?

Q. Advanced Interaction Studies

  • Radical Binding : Ferrocene derivatives (e.g., 2FMAB) exhibit distinct binding modes with DPPH radicals. For example, 3FMAB binds chemically (binding constant K=1.2×104M1K = 1.2 \times 10^4 \, \text{M}^{-1}), while 2FMAB interacts electrostatically .
  • Spectrophotometric Analysis : UV-Vis titration and Job’s plot methods determine stoichiometry and binding free energy (ΔG25kJ/mol\Delta G \approx -25 \, \text{kJ/mol}) .

Q. Experimental Design :

  • Solvent Effects : Acetonitrile enhances solubility but may compete for binding sites; control experiments with inert solvents are critical .

How can contradictory data in biological studies of 2-(2-Cyanoethyl)benzonitrile derivatives be systematically addressed?

Q. Advanced Data Contradiction Analysis

  • Case Example : Discrepancies in antiproliferative activity between studies may arise from:
    • Cell Line Variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) .
    • Isomer Effects : Unreported trans/cis ratios in synthetic batches .
  • Resolution Strategies :
    • Standardized Protocols : Use OECD guidelines for cytotoxicity assays.
    • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding variables.

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